4-benzoyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide
CAS No.: 361171-22-4
Cat. No.: VC4646840
Molecular Formula: C23H15N3O2S2
Molecular Weight: 429.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 361171-22-4 |
|---|---|
| Molecular Formula | C23H15N3O2S2 |
| Molecular Weight | 429.51 |
| IUPAC Name | 4-benzoyl-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
| Standard InChI | InChI=1S/C23H15N3O2S2/c1-13-24-19-18(29-13)12-11-17-21(19)30-23(25-17)26-22(28)16-9-7-15(8-10-16)20(27)14-5-3-2-4-6-14/h2-12H,1H3,(H,25,26,28) |
| Standard InChI Key | HHECEYPHSGRJDH-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Introduction
Synthesis and Reaction Conditions
The synthesis of such complex organic compounds typically involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Common reagents used in the synthesis of similar compounds include acids, bases, oxidizing agents, and reducing agents.
Research Findings and Applications
Given the lack of specific research findings on this compound, it is essential to consider the broader context of tricyclic compounds and their applications. These compounds are often studied for their potential in pharmaceutical applications due to their unique structural features, which can interact with biological targets such as enzymes or receptors. Further research is needed to explore the potential applications of 4-benzoyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide.
Data Table: Comparison of Similar Compounds
Note: The table provides a comparison with similar compounds but lacks specific data for 4-benzoyl-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide due to the absence of detailed research findings.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume